

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B042520

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Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions. **1-(Ethoxycarbonyl)piperidine-4-carboxylic acid** (CAS No: 118133-15-6) is a particularly valuable derivative, offering two distinct points for chemical modification: the carboxylic acid at the 4-position and the urethane at the 1-position. The ethoxycarbonyl group serves as a stable protecting group for the piperidine nitrogen, modulating its basicity and enabling selective reactions at the carboxylic acid moiety.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not as widely published as for its N-Boc analogue, its properties can be reliably predicted based on its structure and comparison with related compounds.

Table 1: Physicochemical Properties of **1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid** and Related Compounds

Property	1-(Ethoxycarbonyl)piperidine-4-carboxylic acid	1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid	Ethyl 4-piperidinecarboxylate
CAS Number	118133-15-6	84358-13-4[1][2]	1126-09-6[3][4]
Molecular Formula	C ₉ H ₁₅ NO ₄ [5]	C ₁₁ H ₁₉ NO ₄ [1][6]	C ₈ H ₁₅ NO ₂ [4]
Molecular Weight	201.22 g/mol [5]	229.27 g/mol [1][6]	157.21 g/mol [4]
Appearance	White to off-white solid (predicted)[7]	White crystalline solid[2][8]	Clear colorless to slightly brown liquid[3]
Melting Point	Not widely reported	135–137 °C[9]	N/A
Boiling Point	Not available	Not available	204 °C (lit.)[3][4]
Solubility	Partially soluble in water, soluble in organic solvents[7]	Soluble in organic solvents[2]	Miscible with water

Spectroscopic Profile

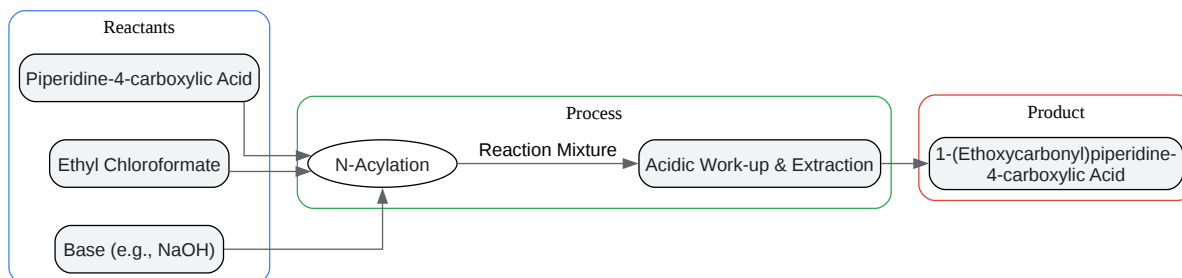
- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the ethoxycarbonyl moiety (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The piperidine ring protons would appear as multiplets in the region of 1.5-4.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
- ¹³C NMR:** The carbon NMR would display signals for the carbonyl carbons of the urethane (around 155 ppm) and the carboxylic acid (around 175-180 ppm). The carbons of the ethyl group and the piperidine ring would resonate in the upfield region.
- IR Spectroscopy:** The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the urethane (around 1680-1700 cm⁻¹).
- Mass Spectrometry:** The mass spectrum (ESI-) would show a prominent peak for the [M-H]⁻ ion at m/z 200.2.

Synthesis and Purification

The most direct and common method for the synthesis of **1-(ethoxycarbonyl)piperidine-4-carboxylic acid** is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- **Dissolution:** Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent like dioxane or THF.
- **Basification:** Cool the solution in an ice bath and add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to deprotonate the carboxylic acid and the secondary amine.
- **Acylation:** Slowly add ethyl chloroformate (1.1-1.2 equivalents) to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid like HCl. This will protonate the product, causing it to precipitate if it is insoluble, or allow for its extraction.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.



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Caption: Synthetic workflow for **1-(ethoxycarbonyl)piperidine-4-carboxylic acid**.

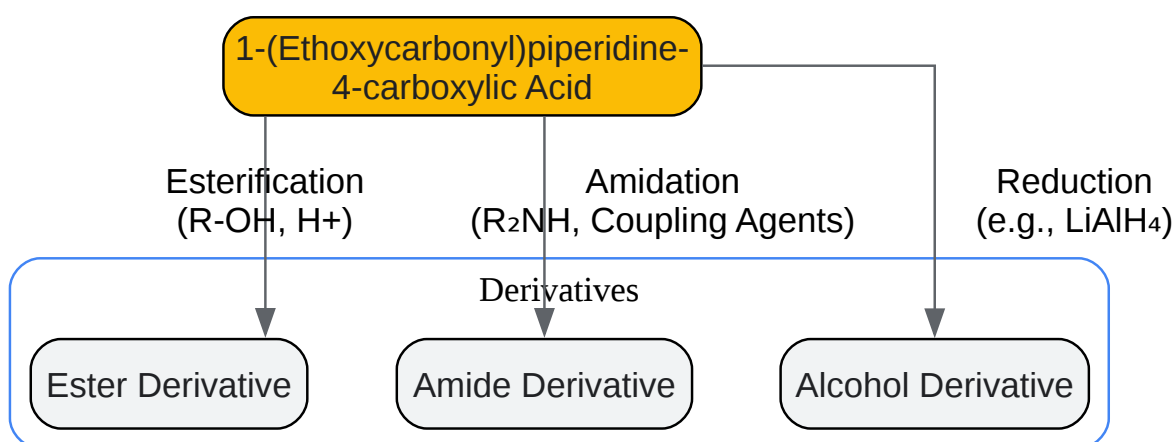
Chemical Reactivity and Derivatization

The bifunctional nature of this molecule allows for a range of selective chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid at the C4 position is a versatile handle for further elaboration. Standard transformations include:

- **Esterification:** Reaction with an alcohol in the presence of an acid catalyst (e.g., H_2SO_4) or with a coupling agent like DCC will yield the corresponding ester.
- **Amidation:** Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) provides access to a wide variety of amides. This is a cornerstone reaction in the construction of more complex drug candidates.
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(ethoxycarbonyl)piperidin-4-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH_4) or borane (BH_3).



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Caption: Key reactions at the carboxylic acid functionality.

Reactivity of the N-Ethoxycarbonyl Group

The N-ethoxycarbonyl group is a robust protecting group, generally stable to a wide range of reaction conditions used to modify the carboxylic acid. However, it can be cleaved under harsh hydrolytic conditions (e.g., strong acid or base at elevated temperatures) to regenerate the secondary amine of the piperidine ring. This stability, compared to the more labile N-Boc group, is a key consideration in synthetic planning. The N-Boc group, for instance, is readily removed under mild acidic conditions, offering a different strategic advantage in multi-step syntheses. [\[10\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The utility of **1-(ethoxycarbonyl)piperidine-4-carboxylic acid** lies in its role as a versatile intermediate for constructing complex molecules with therapeutic potential.[\[7\]](#)[\[10\]](#) The piperidine core is a common feature in drugs targeting the central nervous system (CNS), as well as in analgesics, antihistamines, and antipsychotics.

By functionalizing the carboxylic acid with various amines or alcohols, medicinal chemists can systematically explore the chemical space around the piperidine scaffold to optimize potency, selectivity, and pharmacokinetic properties. The N-ethoxycarbonyl group provides a stable,

neutral functionality that can participate in hydrogen bonding interactions within a receptor binding pocket.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling **1-(ethoxycarbonyl)piperidine-4-carboxylic acid**. Based on data for structurally related compounds like N-Boc-isonipecotic acid, it may cause skin and eye irritation.[2][8][11]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][11]
- Handling: Handle in a well-ventilated area, such as a chemical fume hood.[11] Avoid inhalation of dust or aerosols.[7]
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][11]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information.

Conclusion

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is a high-value building block in organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the stability of the N-ethoxycarbonyl group, provides a reliable platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for scientists aiming to leverage this compound in the design and development of next-generation therapeutics.

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